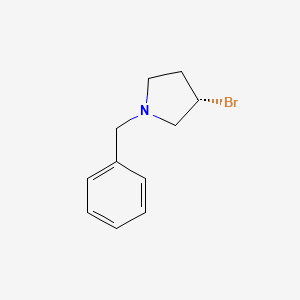

(S)-1-Benzyl-3-bromopyrrolidine

CAS No.:

Cat. No.: VC13474647

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrN |

|---|---|

| Molecular Weight | 240.14 g/mol |

| IUPAC Name | (3S)-1-benzyl-3-bromopyrrolidine |

| Standard InChI | InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |

| Standard InChI Key | VOXJTPBOJBQGSL-NSHDSACASA-N |

| Isomeric SMILES | C1CN(C[C@H]1Br)CC2=CC=CC=C2 |

| SMILES | C1CN(CC1Br)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1Br)CC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-1-Benzyl-3-bromopyrrolidine (C₁₁H₁₄BrN, MW 240.14 g/mol) features a five-membered pyrrolidine ring with stereochemical specificity at the C3 position (S-configuration). Key structural descriptors include:

-

IUPAC Name: (3S)-1-benzyl-3-bromopyrrolidine

-

SMILES Notation: C1CN(C[C@H]1Br)CC2=CC=CC=C2

-

Stereochemistry: The bromine atom occupies the pro-R position in the (S)-enantiomer, as confirmed by its isomeric SMILES.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrN | |

| Molecular Weight | 240.14 g/mol | |

| Optical Purity | ≥99.5% ee (in related derivatives) | |

| Log P (Partition Coefficient) | 1.35 (predicted) |

The benzyl group enhances lipophilicity, while the bromine atom introduces a reactive site for nucleophilic substitution or cross-coupling reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct shifts for the benzyl and pyrrolidine protons. For example:

-

¹H NMR: Benzyl aromatic protons resonate at δ 7.20–7.34 ppm, while pyrrolidine CH₂ groups appear between δ 2.30–3.63 ppm .

-

¹³C NMR: The quaternary carbon bearing bromine typically shows a deshielded signal near δ 55–60 ppm .

High-resolution mass spectrometry (HRMS) of related bromopyrrolidines confirms molecular ion peaks matching theoretical values .

Synthesis and Stereochemical Control

Ring-Closing Strategies

A patented method (EP1138672A1) describes the synthesis of optically active pyrrolidine derivatives via ring-closing reactions. Key steps include:

-

Alkylation of Primary Amines: Reaction of benzylamine with 1,2,4-trimesylate intermediates in tetrahydrofuran (THF) at 50–60°C to form the pyrrolidine skeleton .

-

Bromine Introduction: Substitution at C3 using N-bromosuccinimide (NBS) under controlled conditions to retain stereochemical integrity .

Organocatalytic Bromination

Recent advances employ organocatalysts to achieve stereoselective bromination. For instance:

-

N-Bromopyrrolidine (NBP): Generated in situ from NBS and pyrrolidine, NBP acts as a bromoanion source, enabling enantioselective dibromination of alkenes .

-

Molecular Electrostatic Potential (MESP): Computational studies reveal that NBP’s bromine exhibits nucleophilic character (ΔG = 253.87 kJ/mol for Br⁻ release), favoring S-configuration retention .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

(S)-1-Benzyl-3-bromopyrrolidine is a precursor to several pharmacologically active compounds:

-

Antiviral Agents: Patent WO2019075291A1 discloses its use in synthesizing HIV protease inhibitors via Suzuki-Miyaura cross-coupling .

-

Anticancer Derivatives: Pd/C-catalyzed debenzylation yields (S)-3-aminopyrrolidine, a key fragment in kinase inhibitors (e.g., crizotinib analogs) .

Table 2: Representative Derivatives and Applications

| Derivative | Application | Yield | Source |

|---|---|---|---|

| (S)-3-Aminopyrrolidine | Kinase inhibitor intermediate | 91% | |

| N-(1-Benzylpyrrolidin-3-yl) | Antiviral lead compound | 82% |

Asymmetric Catalysis

The compound’s chiral center facilitates enantioselective synthesis:

-

Chiral Ligands: Benzyl-protected pyrrolidines coordinate transition metals (e.g., Pd, Cu) in asymmetric allylic alkylation .

-

Organocatalysts: Derivatives catalyze Michael additions with up to 99% enantiomeric excess (ee) .

Future Directions and Challenges

Scalability of Stereoselective Synthesis

Current methods rely on stoichiometric chiral auxiliaries. Transition to catalytic asymmetric bromination (e.g., using Cinchona alkaloids) could reduce costs .

Expanding Medicinal Applications

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume